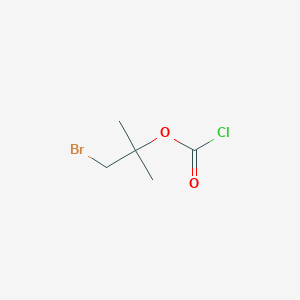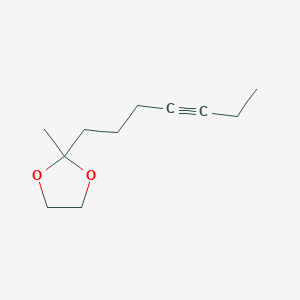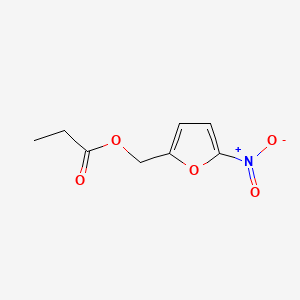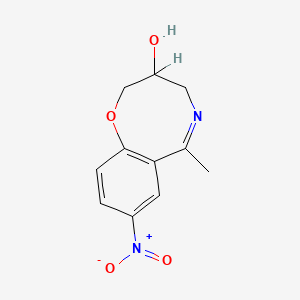![molecular formula C12H23N3 B14697265 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane CAS No. 23989-25-5](/img/structure/B14697265.png)
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,13-Triazadispiro[415~7~3~5~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane are not well-documented, suggesting that this compound may still be in the research and development phase. Large-scale synthesis would likely require the development of efficient and cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3,13-Triazadispiro[415~7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, although further research is needed.
Industry: It may find use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through unique binding modes. Further studies are required to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecane: A linear alkane with a simpler structure.
1,3,4-Thiadiazolines: Compounds with a similar spirocyclic core but different functional groups.
Uniqueness
1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane is unique due to its triazadispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
23989-25-5 |
|---|---|
Molekularformel |
C12H23N3 |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
2,4,13-triazadispiro[4.1.57.35]pentadecane |
InChI |
InChI=1S/C12H23N3/c1-2-4-11(5-3-1)8-12(6-7-14-11)9-13-10-15-12/h13-15H,1-10H2 |
InChI-Schlüssel |
KZCKCFBYBOCPDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC3(CCN2)CNCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)









